molecular formula C17H18N2O2S2 B2870315 N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d]thiazole-2-carboxamide CAS No. 2034510-07-9

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2870315
CAS No.: 2034510-07-9
M. Wt: 346.46
InChI Key: FOWCCMIGSNOKNG-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d]thiazole-2-carboxamide is a synthetic small molecule featuring a benzothiazole core linked to a thiophene-substituted pentyl chain. The benzothiazole moiety is a privileged scaffold in medicinal chemistry due to its bioisosteric properties and ability to interact with diverse biological targets . The hydroxy group at the pentyl chain may contribute to hydrogen bonding, influencing solubility and target binding.

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S2/c20-10-8-12(14-6-3-11-22-14)7-9-18-16(21)17-19-13-4-1-2-5-15(13)23-17/h1-6,11-12,20H,7-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWCCMIGSNOKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCC(CCO)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of benzo[d]thiazole-2-carboxylic acid with a suitable amine derivative, followed by the introduction of the thiophene ring through a series of substitution reactions. The hydroxyl group is usually introduced via selective oxidation of the corresponding precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Functionalization of the Hydroxy Group

The primary alcohol (-OH) on the pentyl chain can undergo typical alcohol reactions:

  • Oxidation : Conversion to a ketone or aldehyde using oxidizing agents (e.g., PCC, Dess-Martin periodinane).

  • Esterification : Reaction with acyl chlorides (e.g., acetyl chloride) to form esters.

  • Protection : Use of silyl ethers (TBSCl) or benzyl groups for temporary protection during synthesis .

Reaction Reagents Outcome
OxidationPCC, CH2_2Cl2_2Ketone derivative
EsterificationAcetyl chloride, pyridineAcetylated pentyl chain

Thiophene Ring Modifications

The thiophen-2-yl group is susceptible to electrophilic aromatic substitution (EAS):

  • Sulfonation : Reaction with SO3_3/H2_2SO4_4 to introduce sulfonic acid groups.

  • Halogenation : Bromination or chlorination using NBS or Cl2_2/FeCl3_3.

  • Friedel-Crafts Acylation : Introduction of acetyl groups for further functionalization .

Substitution Reagents Position Application
BrominationNBS, CCl4_4C5 of thiophenePrecursor for cross-coupling
AcylationAcetyl chloride, AlCl3_3C3/C4Bioactive analog synthesis

Benzothiazole Core Reactivity

The benzo[d]thiazole moiety participates in:

  • Nucleophilic Acyl Substitution : Hydrolysis of the carboxamide to carboxylic acid under acidic/basic conditions.

  • Cross-Coupling : Suzuki-Miyaura coupling at the thiazole C2 position (if halogenated) .

Reaction Conditions Product
Hydrolysis6M HCl, refluxBenzo[d]thiazole-2-carboxylic acid
Suzuki CouplingPd(PPh3_3)4_4, Na2_2CO3_3Biaryl derivatives

Biological Activity-Driven Modifications

Analogous compounds show bioactivity via:

  • Amide Bond Isosterism : Replacement of the carboxamide with sulfonamide or urea groups (e.g., compound 17 in ).

  • Chain Elongation : Addition of methyl or ethyl groups to the pentyl chain to modulate lipophilicity .

Modification Impact Reference
Sulfonamide substitutionEnhanced CB2 receptor affinity (Ki_i < 1 nM)
Hydroxy-to-methoxyImproved metabolic stability

Thermal and Catalytic Rearrangements

Under thermal or acidic conditions:

  • Cyclization : Intramolecular reactions to form fused heterocycles (e.g., thiazolo[5,4-b]pyridines) .

  • Dehydration : Conversion of the hydroxy group to an alkene using Burgess reagent or POCl3_3 .

Key Data Table: Reported Derivatives and Reactivity

Derivative Synthetic Route Biological Activity Reference
N-(5-acetoxy-3-(thiophen-2-yl)pentyl) analogEsterificationAnti-inflammatory (IC50_{50} = 0.45 nM)
Sulfonamide variant (C15H17N3O3S3)Condensation with sulfonyl chlorideCB2 agonist (Ki_i = 0.48 nM)
Brominated thiophene analogElectrophilic substitutionAnticancer (IC50_{50} = 10.38 µM)

Scientific Research Applications

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d]thiazole-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural and Functional Analogues in Receptor Binding

Benzothiazole carboxamides with varying alkyl/cycloalkyl substituents (e.g., 3r , 3s , 3t ) exhibit multitarget activity, particularly at histamine receptors (H3R, H1R, H4R). For example:

Compound H3R Ki (nM) H1R Ki (nM) H4R Ki (nM) Key Substituents
3r (Cyclopropyl) 12.3 450 3200 Cyclopropylamine, pentyl linker
3s (Pyrrolidinyl) 8.5 380 2800 Pyrrolidine, pentyl linker
3t (Cyclopentyl) 15.6 520 3500 Cyclopentylamine, pentyl linker

Key Observations :

  • Smaller cycloalkyl groups (e.g., cyclopropyl in 3r ) improve H3R selectivity but reduce H1R/H4R affinity .
  • The pentyl linker optimizes spatial orientation for receptor binding, a feature shared with the target compound .
Antiproliferative Thiophene-Benzothiazole Hybrids

Thiophene-benzothiazole hybrids, such as compound 29 from , demonstrate potent anticancer activity:

Compound Structure IC50 (μM) Target Cancer Cell Line
29 (Z)-3-(4-methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one 9.39 Human breast cancer
Doxorubicin Reference compound 28.5 Human breast cancer

Key Observations :

  • The thiophene-benzothiazole combination enhances cytotoxicity, likely due to dual intercalation and enzyme inhibition .
Thiadiazole and Thiazole Carboxamides

Thiadiazole carboxamides (e.g., 3a–d in ) show moderate enzyme inhibition:

Compound % Inhibition (50 µg/mL) Target Enzyme
3a 72 Tyrosinase
3b 68 Tyrosinase
3c 75 Tyrosinase

Key Observations :

  • Thiadiazole derivatives exhibit lower potency than benzothiazole analogues, likely due to reduced aromatic stacking efficiency .
  • The target compound’s benzothiazole core may offer superior target engagement compared to thiadiazoles.
Benzothiophene Acrylonitriles

Benzothiophene acrylonitriles (e.g., 31–33 in ) demonstrate nanomolar GI50 values against cancer cells:

Compound GI50 (nM) Structural Feature
31 <10 Z-configuration, 3,4-dimethoxyphenyl
32 15 Z-configuration, 3,4,5-trimethoxyphenyl
33 >100 E-configuration, 3,4,5-trimethoxyphenyl

Key Observations :

  • Substituent stereochemistry (Z vs. E) critically impacts potency .
  • While the target compound lacks an acrylonitrile group, its hydroxy-pentyl chain may mimic the methoxy groups in 31–33 , enabling similar hydrophobic interactions.

Biological Activity

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological evaluations, and the implications of its activity in various therapeutic contexts.

Chemical Structure and Synthesis

The compound is characterized by a benzo[d]thiazole core linked to a thiophene ring through a pentyl chain that includes a hydroxyl group. The molecular formula is C17H18N2O2S2C_{17}H_{18}N_{2}O_{2}S_{2}, with a molecular weight of 346.5 g/mol .

Synthesis Overview:

  • Formation of Benzo[d]thiazole Core: Achieved through cyclization of 2-aminothiophenol with carboxylic acid derivatives.
  • Pentyl Chain Attachment: Introduced via nucleophilic substitution.
  • Thiophene Coupling: Accomplished using cross-coupling reactions like Suzuki-Miyaura coupling.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. A study highlighted its effectiveness against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)
  • PANC-1 (pancreatic cancer)

The compound demonstrated significant cytotoxic effects, with IC50 values in the micromolar range, suggesting its potential as an anticancer agent .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-70.65
HeLa2.41
PANC-11.20

The mechanism underlying the anticancer activity involves induction of apoptosis, as evidenced by increased levels of p53 and caspase-3 cleavage in treated cells. Molecular docking studies suggest strong hydrophobic interactions between the compound and key amino acids in target proteins, similar to established anticancer drugs like Tamoxifen .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for potential anti-inflammatory effects. Preliminary studies indicate that it may inhibit specific enzymes involved in inflammatory pathways, thus reducing pro-inflammatory cytokine levels.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent, particularly against resistant strains of bacteria. Its ability to selectively inhibit bacterial topoisomerases without affecting human isoforms presents a significant advantage in treating infections caused by antibiotic-resistant bacteria .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Activity: A detailed analysis involving flow cytometry revealed that this compound effectively induced apoptosis in cancer cells through a dose-dependent mechanism.
  • Anti-inflammatory Evaluation: In vitro assays demonstrated that the compound significantly reduced the production of inflammatory mediators in macrophage cell lines.
  • Antimicrobial Studies: The compound was tested against various bacterial strains, showing effective inhibition at low concentrations.

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